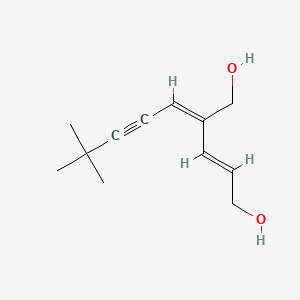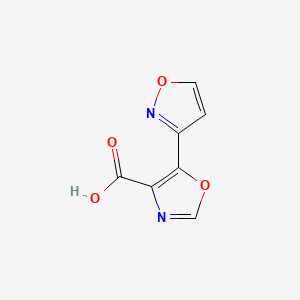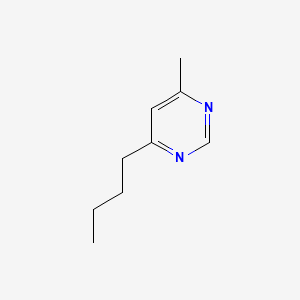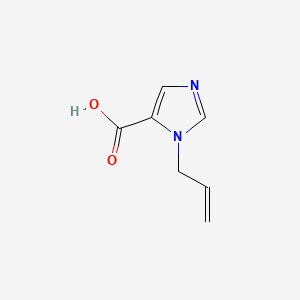
3-Methoxylimaprost
Overview
Description
3-methoxy Limaprost: is a synthetic analog of prostaglandin E1 (PGE1). It is known for its potent inhibitory effects on platelet aggregation and adhesiveness. This compound is particularly significant in the field of pharmacology due to its enhanced potency and prolonged half-life compared to its parent compound, prostaglandin E1 .
Mechanism of Action
- 3-Methoxylimaprost is an oral prostaglandin E1 analogue used to improve symptoms associated with thromboangiitis obliterans, acquired lumbar spinal canal stenosis, and other ischemic conditions .
- Its primary targets are prostaglandin E2 receptors . As an agonist at these receptors, it likely stimulates the adenylate cyclase-coupled E2 subtype, leading to smooth muscle relaxation .
- Elevated cAMP levels lead to smooth muscle relaxation , vasodilation, and inhibition of platelet aggregation .
- Antiplatelet Activity : It inhibits ADP and collagen-induced platelet aggregation, making it useful in ischemic conditions .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
3-Methoxylimaprost plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit ADP and collagen-induced platelet aggregation . This interaction is crucial as it makes this compound 10-1,000 times more potent than PGE1 as an inhibitor of platelet adhesiveness .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It has been shown to improve peripheral circulatory failure with a vasodilator action and an antithrombotic effect . Furthermore, it also improves poor blood flow in the nerve tissue in cervical spondylosis and normalizes nerve function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a prostaglandin E1 analog, this compound acts as an agonist at prostaglandin E2 receptors. It likely stimulates the adenylate cyclase coupled E2 subtype of these receptors to produce smooth muscle relaxation .
Temporal Effects in Laboratory Settings
It is known that this compound is rapidly absorbed and eliminated, with no accumulation after multiple dosing . This suggests that the compound has good stability and does not degrade significantly over time.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is mainly metabolized by enzymes in lipid metabolism pathways, such as β-oxidation and ω-oxidation . These enzymes are also involved in the metabolism of endogenous prostaglandins and other fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-methoxy Limaprost is synthesized through the Michael addition of methanol to the 2,3 double bond of Limaprost . The reaction typically involves the following steps:
Starting Material: Limaprost, a prostaglandin E1 analog.
Reagent: Methanol.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the selective addition of methanol to the double bond.
Industrial Production Methods: While specific industrial production methods for 3-methoxy Limaprost are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions: 3-methoxy Limaprost can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, potentially altering its biological activity.
Reduction: Reduction of functional groups, which may modify its pharmacological properties.
Substitution: Substitution reactions involving the methoxy group or other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more polar derivatives, while reduction could produce less polar analogs.
Scientific Research Applications
3-methoxy Limaprost has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of prostaglandin analogs.
Biology: Investigated for its effects on cellular processes, particularly those involving platelet function.
Medicine: Explored for its potential therapeutic applications, including anti-platelet and vasodilatory effects.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Comparison with Similar Compounds
Prostaglandin E1 (PGE1): The parent compound, less potent and with a shorter half-life.
Limaprost: The precursor to 3-methoxy Limaprost, with similar but less potent effects.
Other Prostaglandin Analogs: Compounds like misoprostol and alprostadil, which have varying degrees of potency and stability.
Uniqueness: 3-methoxy Limaprost stands out due to its enhanced potency and prolonged half-life compared to prostaglandin E1 and other analogs. This makes it a valuable compound for both research and potential therapeutic applications.
Properties
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-3-methoxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O6/c1-4-5-8-16(2)13-17(24)11-12-20-19(21(25)15-22(20)26)10-7-6-9-18(29-3)14-23(27)28/h11-12,16-20,22,24,26H,4-10,13-15H2,1-3H3,(H,27,28)/b12-11+/t16-,17+,18?,19+,20+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMVTHTYLSWGRI-HMHRGJHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC(CC(=O)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCC(CC(=O)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











